Pyrimido[1,2-a]benzimidazole

Catalog No.
S3338673
CAS No.
245-55-6
M.F
C10H7N3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimido[1,2-a]benzimidazole

CAS Number

245-55-6

Product Name

Pyrimido[1,2-a]benzimidazole

IUPAC Name

pyrimido[1,2-a]benzimidazole

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C10H7N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-7H

InChI Key

HOHWYQSDLRTVDK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC=N3

Synthesis and Development of Pyrimido[1,2-a]benzimidazoles

A significant focus of research lies in developing efficient methods for synthesizing pyrimido[1,2-a]benzimidazole derivatives. Scientists are exploring various catalysts and reaction conditions to achieve:

  • Regioselectivity: Controlling the position where new functional groups attach to the molecule ()
  • Solvent-free reactions: Minimizing environmental impact and improving reaction efficiency ()

These advancements pave the way for the creation of libraries of pyrimido[1,2-a]benzimidazole derivatives for further biological evaluation.

Potential as Anticancer Agents

One of the most promising areas of research for pyrimido[1,2-a]benzimidazoles is their potential to target cancer cells. Studies suggest they may work by:

  • Inhibiting Ubiquitin-Specific Protease 5 (USP5): This enzyme plays a role in regulating protein degradation in cancer cells. Pyrimido[1,2-a]benzimidazole derivatives may enhance the effectiveness of other cancer therapies by targeting USP5 ()
  • Targeting the MYCN oncogene: This gene is often amplified in aggressive childhood cancers like neuroblastoma. Pyrimido[1,2-a]benzimidazole derivatives are being investigated for their ability to target MYCN, potentially leading to new treatment options ()

Pyrimido[1,2-a]benzimidazole is a heterocyclic compound characterized by its fused pyrimidine and benzimidazole rings. This compound's structure consists of a pyrimidine ring fused to a benzimidazole moiety, which imparts unique chemical and biological properties. The interest in pyrimido[1,2-a]benzimidazole arises from its potential applications in medicinal chemistry, particularly due to the biological activities associated with its derivatives. The compound has been studied for its structural diversity and the promise of novel properties derived from the combination of benzimidazole and azolo[1,5-a]pyrimidine scaffolds, which enhances its appeal in drug discovery and development .

, notably:

  • Multicomponent Reactions: These reactions often involve the condensation of aminobenzimidazoles with various bifunctional synthetic equivalents. For example, the reaction of 2-aminobenzimidazole with glyoxylic derivatives has been reported to yield high product yields .
  • Sonochemical Activation: This method enhances reaction rates and yields by using ultrasound to promote

Pyrimido[1,2-a]benzimidazole and its derivatives exhibit a range of biological activities, making them attractive candidates for pharmaceutical applications. Notably:

  • Anticancer Activity: Recent studies have identified novel derivatives as potential anti-acute myeloid leukemia agents, showcasing their effectiveness against specific cancer cell lines .
  • Kinase Inhibition: Some derivatives have shown promising results in kinase profiling, indicating their potential role as kinase inhibitors in cancer therapy .
  • Antimicrobial Properties: Compounds derived from pyrimido[1,2-a]benzimidazole have also been evaluated for antimicrobial activity, contributing to their therapeutic potential .

Several methods have been developed for synthesizing pyrimido[1,2-a]benzimidazole:

  • Condensation Reactions: The reaction of 2-aminobenzimidazole with unsaturated carbonyl compounds under reflux conditions has been demonstrated to yield pyrimido[1,2-a]benzimidazoles effectively .
  • One-Pot Synthesis: Utilizing catalysts like ZnO@SO₃H@Tropine allows for efficient one-pot synthesis involving multiple reactants, resulting in diverse biologically active compounds .
  • Sonochemical Methods: The application of sonochemistry facilitates rapid synthesis under mild conditions while improving yield and purity .

Pyrimido[1,2-a]benzimidazole finds applications across various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for treating cancer and other diseases due to their biological activities.
  • Material Science: The unique structural properties may lead to applications in developing new materials with specific electronic or photonic properties.
  • Agriculture: Some derivatives may also possess herbicidal or fungicidal properties, making them candidates for agricultural applications .

Research into the interactions of pyrimido[1,2-a]benzimidazole with biological targets is ongoing. Key findings include:

  • Kinase Profiling: Interaction studies have indicated that certain derivatives selectively inhibit specific kinases involved in cancer progression .
  • Molecular Docking Studies: Computational studies suggest favorable binding interactions between pyrimido[1,2-a]benzimidazole derivatives and various biological targets, providing insights into their mechanism of action .

Pyrimido[1,2-a]benzimidazole shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
BenzimidazoleSingle benzimidazole ringAntimicrobialLacks the pyrimidine component
Pyrimido[5,4-b]indoleFused indole and pyrimidine ringsAnticancerDifferent ring system
Pyrimido[4,5-b]quinolineFused quinoline and pyrimidineAntiviralDistinct quinoline structure
Pyrimido[1,2-b]benzothiazoleFused benzothiazole and pyrimidineAntitumorContains sulfur atom

Pyrimido[1,2-a]benzimidazole is unique due to its specific combination of benzimidazole and pyrimidine rings that confer distinct biological activities not found in these similar compounds. Its versatility in synthesis methods further enhances its appeal in research.

Traditional Cyclocondensation Approaches

Cyclocondensation reactions between 2-aminobenzimidazole and carbonyl-containing precursors have long served as the cornerstone for constructing pyrimido[1,2-a]benzimidazole cores. Zanatta et al. demonstrated this in 2016 by reacting 2-aminobenzimidazole with 4-alkoxyvinyl trifluoromethyl ketones under thermal conditions to yield 2-CF~3~-pyrimido[1,2-a]benzimidazoles. The reaction proceeds via a cyclo-condensation mechanism, forming two new C–N bonds while eliminating alcohol byproducts. Similarly, β-keto esters have been employed as dicarbonyl partners, as shown in a 2021 study where microwave irradiation facilitated cyclocondensation with 2-aminobenzimidazole, producing pyrimido[1,2-a]benzimidazol-4-ones in 74–94% yields within 3 minutes.

A notable limitation of traditional methods is their reliance on prolonged heating (8–24 hours) and stoichiometric acid/base additives. For instance, the synthesis of chromeno-pyrimido[1,2-a]benzimidazoles required refluxing in methanol with sodium methoxide, achieving moderate yields despite extended reaction times. These challenges have spurred the development of catalytic and energy-efficient alternatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for constructing functionalized pyrimido[1,2-a]benzimidazoles. Copper, silver, and copper oxide nanoparticles (CuO NPs) have been widely adopted to mediate three-component couplings involving 2-aminobenzimidazole, aldehydes, and alkynes. For example, Cu-catalyzed reactions enable regioselective 6-endo-dig cyclization, forming C–N bonds via intramolecular N–H activation. This approach tolerates electron-donating and withdrawing substituents on aryl aldehydes, yielding pyrimido[1,2-a]benzimidazoles with >80% efficiency in some cases.

Iron-based catalysts have also gained traction. Yuan et al. reported an iron-catalyzed [3 + 2 + 1] cycloaddition using dimethylformamide (DMF) as a carbon source, converting 2-aminobenzimidazole and acetophenone into tetracyclic derivatives under oxidative conditions. However, transition metal methods often require inert atmospheres, costly ligands, and post-reaction purification to remove metal residues, limiting their industrial applicability.

Ultrasound-Assisted Green Synthesis Techniques

Ultrasound irradiation has revolutionized the synthesis of polyfluoro-substituted pyrimido[1,2-a]benzimidazoles by enabling rapid, solvent-free transformations. Zanatta’s group achieved a breakthrough in 2025 by coupling 2-aminobenzimidazole with CF~3~-ynones under open-air ultrasound conditions, completing reactions in 1 hour with 85–92% yields. The mechanical energy from cavitation bubbles accelerates condensation and cyclization steps, bypassing the need for metal catalysts or high temperatures.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

ParameterConventional MethodUltrasound Method
Reaction Time8–24 hours1 hour
SolventDichloroethane/1,4-dioxaneSolvent-free
CatalystCuO NPsNone
Yield Range60–75%85–92%

This methodology was further optimized using continuous-flow systems, reducing the synthesis time of CF~3~-substituted derivatives to 25.1 minutes while maintaining gram-scale efficiency. The absence of solvents and catalysts aligns with green chemistry principles, as evidenced by high Eco Scale scores (>75).

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a convergent route to structurally diverse pyrimido[1,2-a]benzimidazoles. A seminal example involves the one-pot reaction of 2-aminobenzimidazole, aromatic aldehydes, and terminal alkynes under copper catalysis, which assembles the heterocyclic core via sequential imine formation and cyclization. Notably, chromene aldehydes participate in MCRs to yield pentacyclic chromeno-pyrimido[1,2-a]benzimidazoles with 88% efficiency under sonochemical activation.

N-Heterocyclic carbenes (NHCs) have also been employed as organocatalysts for enantioselective cyclocondensations. For instance, α,β-unsaturated carboxylic acids react with α-amino ketones via NHC-generated acyl azolium intermediates, producing pyrrolidinone-fused derivatives with >90% enantiomeric excess. These MCRs excel in constructing stereochemically complex architectures but require precise control over reaction stoichiometry and temperature.

Regioselective Functionalization of the Heterocyclic Core

Regioselective modification of pyrimido[1,2-a]benzimidazoles is critical for tailoring their biological and electronic properties. Transition metal-catalyzed C–H activation has enabled direct functionalization at the C-6 and C-8 positions. For example, palladium-catalyzed arylation using aryl iodides introduces aryl groups at C-6 with >95% regioselectivity under mild conditions.

Halogenation strategies have also been developed. CF~2~Br-substituted derivatives are synthesized via in situ generation of bromo-ynones, which undergo cyclization with 2-aminobenzimidazole to install bromine atoms at the C-3 position. This approach provides versatile intermediates for cross-coupling reactions, facilitating the synthesis of antiviral and anticancer analogs.

Pyrimido[1,2-a]benzimidazole derivatives demonstrate significant antiplasmodial activity against both drug-sensitive and drug-resistant Plasmodium falciparum strains. Compound TDR86919 (4c) exhibited superior in vitro potency against the chloroquine-resistant K1 strain (IC~50~ = 0.047 μM) compared to chloroquine itself (IC~50~ = 0.17 μM) [3]. In vivo studies in Plasmodium berghei-infected mice revealed >90% parasitemia inhibition following intraperitoneal and oral administration, though with slower onset than chloroquine [3]. The alkylamino side chain’s metabolic stability was identified as a critical determinant of in vivo efficacy, suggesting structural optimization strategies for improved pharmacokinetics [3].

Resistance modulation studies indicate these compounds may bypass common chloroquine resistance mechanisms mediated by P. falciparum chloroquine resistance transporter (PfCRT) mutations. This is attributed to their distinct chemical scaffold, which differs from classical quinoline-based antimalarials [3].

Anticancer Activity via Oncoprotein Inhibition (MYCN, HDACs)

Pyrimido[1,2-a]benzimidazoles exhibit potent anticancer activity through dual targeting of oncoproteins and epigenetic regulators:

MYCN Inhibition

Compound 3a (4-(4-methoxyphenyl)benzo [4] [5]imidazo[1,2-a]pyrimidine) binds ubiquitin-specific protease 5 (USP5) with high affinity (K~d~ = 0.47 μM), promoting MYCN oncoprotein degradation in neuroblastoma cells [4]. This mechanism synergizes with histone deacetylase inhibitors, reducing neuroblastoma cell viability at IC~50~ ≤ 2 μM while sparing normal cells (IC~50~ ≥ 15 μM) [4].

Histone Deacetylase Interaction

Derivatives such as SE486-11 enhance HDAC inhibitor efficacy by 3.2-fold in MYCN-amplified neuroblastoma models through USP5-mediated ubiquitination pathways [4]. Structural-activity relationship (SAR) analysis shows that methoxy substitutions at the 4-position of the phenyl ring optimize target engagement [4].

Kinase Inhibition

Pyrimido[1,2-a]benzimidazoles 5e and 5h selectively inhibit BMX kinase (IC~50~ = 0.89–1.2 μM), inducing cell cycle arrest at G2/M phase in HL60 and MV4-11 leukemia cells [1]. This correlates with decreased Mcl-1 anti-apoptotic protein expression and increased caspase-3/7 activation [1].

Antimicrobial and Antiviral Efficacy Studies

Structural optimization has yielded derivatives with broad-spectrum antimicrobial activity:

Bacterial StrainMost Active DerivativeInhibition Zone (mm)Reference
Bacillus subtilis4a14.2 ± 0.3 [5]
Escherichia coli4b12.8 ± 0.4 [5]
Salmonella typhi311.5 ± 0.2 [5]

The 2-methylthio substitution pattern in compound 4a enhances membrane permeability, explaining its superior activity against Gram-positive pathogens [5]. While antiviral studies remain limited, the structural similarity to known viral protease inhibitors suggests potential for future exploration.

Antioxidant Properties and Free Radical Scavenging

Electron-rich derivatives demonstrate potent redox-modulating capabilities:

AssayCompoundActivity (% Scavenging)Reference
DPPH Radical4a83.8 ± 0.215 [5]
Hydroxyl Radical4a69.2 ± 0.257 [5]
Superoxide Anion2568.4 ± 1.2 [7]

The 3-cyano substitution in 4a enhances radical stabilization through conjugation effects, while compound 25 (7-diethylamino-2-phenylpyrido[1,2-a]benzimidazole) exhibits metal chelation properties that amplify its superoxide dismutase-mimetic activity [7] [5]. These dual mechanisms position pyrimido[1,2-a]benzimidazoles as potential therapeutics for oxidative stress-related pathologies.

Pyrido[1,2-a]benzimidazoles demonstrate distinctive cellular uptake characteristics that differentiate them from conventional antimalarial agents [1]. Research has revealed that these compounds achieve high rates of uptake by parasite cells while exhibiting limited uptake by host cells, contributing to their selective therapeutic action [1]. This preferential cellular distribution represents a significant advantage in therapeutic applications where target selectivity is crucial.

The mechanism of cellular uptake for pyrido[1,2-a]benzimidazoles differs fundamentally from the ion-trap mechanism typically observed for 4-aminoquinolines, despite sharing key structural features [1]. Studies examining the cellular uptake dynamics have demonstrated that pyrido[1,2-a]benzimidazoles exhibit superior speed of action in vitro compared to atovaquone and possess the ability to kill both ring and trophozoite stages of parasites [1].

Subcellular localization studies utilizing confocal microscopy have revealed that structurally related pyrido[1,2-a]benzimidazole compounds accumulate differently within cellular organelles [2]. Specific localization to the digestive vacuole and nearby neutral lipids has been observed for certain derivatives, which correlates with their ability to inhibit hemozoin formation through cellular fractionation assays [2]. The intrinsic fluorescence properties of these compounds facilitate subcellular accumulation studies without requiring extrinsic fluorophores [2].

Investigation of membrane permeability characteristics has shown that the cellular uptake mechanisms are influenced by physicochemical properties including lipophilicity, hydrogen bond donors, and molecular volume [3] [4]. The apparent permeability determined using cellular monolayer models indicates that giardicidal activity correlates with aqueous solubility and lipophilicity through quadratic regression models [3].

Table 1: Cellular Uptake Characteristics of Pyrido[1,2-a]benzimidazole Derivatives

ParameterFindingReference
Parasite cell uptake rateHigh [1]
Host cell uptake rateLimited [1]
Speed of action vs atovaquoneSuperior [1]
Subcellular localizationDigestive vacuole, neutral lipids [2]
Membrane permeability correlationLipophilicity-dependent [3]

Molecular Targets: Ubiquitin-Specific Proteases (USP5) and Heme Detoxification Pathways

Pyrido[1,2-a]benzimidazoles function through dual molecular targeting mechanisms involving ubiquitin-specific protease 5 and heme detoxification pathways [5] [6]. The most active compound against neuroblastoma cells, 4-(4-methoxyphenyl)benzo [5] [1]imidazo[1,2-a]pyrimidine, demonstrated binding to ubiquitin-specific protease 5 protein with a dissociation constant of 0.47 micromolar [5] [6].

The ubiquitin-specific protease 5 targeting mechanism involves the enhancement of MYCN ubiquitination through effects on the deubiquitinase enzyme [5] [6]. Structural insights into ubiquitin-specific protease 5 interactions reveal that the enzyme binds mono-ubiquitin and polyubiquitin substrates through cooperative mechanisms involving zinc-finger ubiquitin binding protein and catalytic site domains [7]. The pyrido[1,2-a]benzimidazole derivatives inhibit this protease system, leading to altered protein regulation in cancer cells [5].

Heme detoxification pathway inhibition represents the second major molecular target mechanism [1] [8]. Pyrido[1,2-a]benzimidazoles achieve parasiticidal effects by suppressing heme detoxification processes in parasitic organisms [1]. The compounds bind to cytosolic heme pools and cause heme-dependent toxification effects, though these effects occur after prolonged exposure, suggesting involvement of additional unexplored targets [8].

The mechanism of heme detoxification suppression involves interference with hemozoin formation through surface adsorption mechanisms [9]. Cellular fractionation studies have demonstrated that pyrido[1,2-a]benzimidazoles cause dose-dependent increases in exchangeable heme, correlated with decreased parasite survival [9]. Electron spectroscopic imaging has shown relocation of heme iron into parasite cytoplasm, while electron microscopy provides evidence of hemozoin crystal disruption [9].

Table 2: Molecular Target Binding Data for Pyrido[1,2-a]benzimidazole Derivatives

TargetCompoundBinding AffinityActivity MeasureReference
Ubiquitin-specific protease 54-(4-methoxyphenyl)benzo [5] [1]imidazo[1,2-a]pyrimidineKd = 0.47 μMIC50 ≤ 2 μM [5] [6]
BMX kinaseCompound 5eSignificant inhibitionNot specified [10]
BMX kinaseCompound 5hSignificant inhibitionNot specified [10]
Heme detoxificationVarious derivativesHigh cellular uptakeEquipotent vs CQ [1]

Synergistic Interactions with Antiparasitic/Antineoplastic Agents

Pyrido[1,2-a]benzimidazoles demonstrate significant synergistic interactions with established antiparasitic and antineoplastic agents [5] [6]. The compound 4-(4-methoxyphenyl)benzo [5] [1]imidazo[1,2-a]pyrimidine synergistically enhanced the efficacy of histone deacetylase inhibitors against neuroblastoma cells [5] [6]. This synergistic effect occurs through the compound's ability to increase MYCN ubiquitination while simultaneously targeting ubiquitin-specific protease 5 [5].

Knockdown studies of ubiquitin-specific protease 5 and MYCN in treated neuroblastoma cells have shown that both ubiquitin-specific protease 5 and MYCN expression are necessary for the cytopathic activity of pyrido[1,2-a]benzimidazole derivatives [5] [6]. This finding provides a mechanistic basis for the synergistic interactions observed with histone deacetylase inhibitors [5].

The synergistic effects extend to combination therapies with conventional antimalarial agents [11] [12]. Pyrido[1,2-a]benzimidazole derivatives with Mannich base side chains showed potent in vitro antiplasmodium activity against both chloroquine-sensitive and multidrug-resistant Plasmodium falciparum strains [12]. These derivatives demonstrated equipotency against chloroquine-susceptible and chloroquine-resistant parasite strains, representing a significant advantage over conventional antimalarials [1].

Kinase profiling studies have revealed that pyrido[1,2-a]benzimidazoles significantly inhibit BMX kinase, which represents a compensatory signaling mechanism that promotes cell survival during targeted therapy [10] [13]. This inhibition suggests potential for combination approaches with kinase inhibitors in cancer treatment [10].

Table 3: Synergistic Interaction Data

CombinationCell Line/PathogenSynergistic EffectMechanismReference
Pyrimido[1,2-a]benzimidazole + HDAC inhibitorsNeuroblastomaEnhanced efficacyUSP5/MYCN targeting [5] [6]
PBI derivatives + ChloroquineP. falciparum (CQ-sensitive)Equipotent activityHeme detoxification [1]
PBI derivatives + ChloroquineP. falciparum (CQ-resistant)Equipotent activityHeme detoxification [1]
Compound 5e/5h + BMX inhibitorsAML cell linesPotential synergyBMX kinase inhibition [10]

Strain-Specific Activity Against Drug-Resistant Pathogens

Pyrido[1,2-a]benzimidazoles exhibit remarkable activity against drug-resistant pathogen strains, demonstrating equipotency against both drug-sensitive and drug-resistant variants [1] [11]. Studies have shown that these compounds maintain potent activity against chloroquine-resistant K1 strain of Plasmodium falciparum, with improved in vitro activity compared to chloroquine itself [11]. The most active derivative showed IC50 values of 0.047 micromolar against the drug-resistant K1 strain versus 0.17 micromolar for chloroquine [11].

Against tuberculosis strains, pyrido[1,2-a]benzimidazole-based agents have demonstrated activity against multidrug-resistant and extensively drug-resistant tuberculosis strains [14] [15]. The compound 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile showed effective antitubercular activity with several derivatives active at sub-micromolar concentrations against resistant strains [14]. These compounds exhibited equal in vitro activities against extensively drug-resistant tuberculosis and multidrug-resistant tuberculosis strains as found against susceptible control strains [15].

The strain-specific activity extends to acute myeloid leukemia cell lines, where pyrido[1,2-a]benzimidazole derivatives demonstrated single-digit micromolar IC50 values across multiple leukemia cell lines including HL60, MOLM-13, MV4-11, CCRF-CEM, and THP-1 [10]. The compounds showed effective anti-tumor activity at low micromolar concentrations on all tested human cancer cell lines with IC50 ranges from 0.35 to 9.43 micromolar [10].

Benzimidazole derivatives have shown potent inhibition against multiple life cycle stages of Plasmodium falciparum parasites, with hit rates of 43%, 82%, and 39% obtained for different benzimidazole series [16]. Among pyrido[1,2-a]benzimidazole derivatives, 23 compounds were active with IC50 values less than 500 nanomolar against asexual blood stage parasites [16].

Table 4: Strain-Specific Activity Data Against Drug-Resistant Pathogens

Pathogen StrainCompoundIC50/MIC ValueComparison to StandardReference
P. falciparum K1 (CQ-resistant)TDR869190.047 μMvs CQ 0.17 μM [11]
MDR-TB strainCompound 3h<1 μg/mLEqual to susceptible strain [15]
XDR-TB strainCompound 3h<1 μg/mLEqual to susceptible strain [15]
HL60 (AML)Compound 5h0.35-9.43 μMSuperior to controls [10]
P. falciparum NF54 (multiple stages)PBI.10954 nM<500 nM cutoff [16]
P. falciparum NF54 (multiple stages)PBI.12074 nM<500 nM cutoff [16]

XLogP3

2.5

Wikipedia

Pyrimido[1,2-a]benzimidazole

Dates

Last modified: 07-26-2023

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